molecular formula C14H10Cl2N2O4 B5816298 N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide

N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5816298
M. Wt: 341.1 g/mol
InChI Key: NHACPWHUFCPHBE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound characterized by the presence of dichlorophenyl and nitrophenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The phenyl ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the dichloro substituents.

    Acylation: The chlorinated nitrophenol is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where chlorine atoms are replaced by the nucleophiles.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide can be compared with similar compounds such as:

    N-(2,3-dichlorophenyl)-2-(2-aminophenoxy)acetamide: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    N-(2,3-dichlorophenyl)-2-(2-hydroxyphenoxy)acetamide: The presence of a hydroxyl group instead of a nitro group can affect its reactivity and solubility.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-9-4-3-5-10(14(9)16)17-13(19)8-22-12-7-2-1-6-11(12)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHACPWHUFCPHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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